molecular formula C4H6BrNZn B14664948 bromozinc(1+);2-methylprop-1-enylideneazanide CAS No. 38046-42-3

bromozinc(1+);2-methylprop-1-enylideneazanide

Cat. No.: B14664948
CAS No.: 38046-42-3
M. Wt: 213.4 g/mol
InChI Key: AJGYQXVHUCWHDV-UHFFFAOYSA-M
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Description

Bromozinc(1+);2-methylprop-1-enylideneazanide is a chemical compound with the molecular formula C4H7BrZn This compound is a coordination complex where a bromozinc cation is coordinated to a 2-methylprop-1-enylideneazanide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromozinc(1+);2-methylprop-1-enylideneazanide typically involves the reaction of a zinc halide with an appropriate organic ligand. One common method is the reaction of zinc bromide with 2-methylprop-1-enylideneazanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);2-methylprop-1-enylideneazanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different zinc-containing products.

    Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and organic by-products, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Bromozinc(1+);2-methylprop-1-enylideneazanide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bromozinc(1+);2-methylprop-1-enylideneazanide involves its interaction with various molecular targets. The zinc center can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions, but generally, the compound acts as a Lewis acid, accepting electron pairs from other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bromozinc(1+) 2-methylpropan-1-ide: Similar in structure but with different reactivity and applications.

    Bromozinc(1+) 2-methyl-2-propen-1-ide: Another related compound with distinct chemical properties.

Uniqueness

Bromozinc(1+);2-methylprop-1-enylideneazanide is unique due to its specific ligand coordination and reactivity profile. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.

Properties

CAS No.

38046-42-3

Molecular Formula

C4H6BrNZn

Molecular Weight

213.4 g/mol

IUPAC Name

bromozinc(1+);2-methylprop-1-enylideneazanide

InChI

InChI=1S/C4H6N.BrH.Zn/c1-4(2)3-5;;/h1-2H3;1H;/q-1;;+2/p-1

InChI Key

AJGYQXVHUCWHDV-UHFFFAOYSA-M

Canonical SMILES

CC(=C=[N-])C.[Zn+]Br

Origin of Product

United States

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